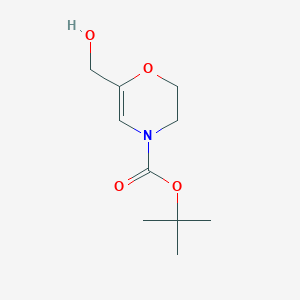![molecular formula C18H29N5O3 B2772255 tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate CAS No. 2320466-05-3](/img/structure/B2772255.png)
tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate is a complex organic compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an azetidine ring, and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the piperidine derivative.
Attachment of the Triazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases[][4].
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to target proteins. Additionally, the azetidine ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Similar in structure but lacks the triazole and azetidine rings.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: Contains a hydrazine group instead of the triazole and azetidine rings.
Uniqueness
The presence of both the triazole and azetidine rings in tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate makes it unique compared to other similar compounds. These structural features contribute to its enhanced reactivity and potential for diverse applications in various fields of research.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-18(2,3)26-17(25)21-7-4-14(5-8-21)10-16(24)22-11-15(12-22)13-23-9-6-19-20-23/h6,9,14-15H,4-5,7-8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXROFIUXOPSHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2772176.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2772180.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)
![3-[(2-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772191.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

